An In-depth Technical Guide to Hemopressin: Peptide Sequence, Evolutionary Conservation, and Functional Characterization
An In-depth Technical Guide to Hemopressin: Peptide Sequence, Evolutionary Conservation, and Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of hemopressin, a bioactive peptide derived from the α-chain of hemoglobin. Initially identified as a selective inverse agonist of the cannabinoid type 1 (CB1) receptor, hemopressin and its N-terminally extended analogs have emerged as significant modulators of the endocannabinoid system. This document details their amino acid sequences, evolutionary conservation, signaling pathways, and the experimental protocols used for their characterization, serving as a vital resource for researchers in pharmacology and drug development.
Hemopressin Peptide Sequences and Variants
Hemopressin is a nonapeptide with the sequence Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His in humans and mice, and Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His in rats.[1][2] N-terminally extended forms, such as VD-hemopressin and RVD-hemopressin, have also been identified and are considered by some to be the endogenous forms of the peptide.[3] These peptides are derived from the proteolytic cleavage of the α-chain of hemoglobin.[4][5]
| Peptide Name | Species | Amino Acid Sequence |
| Hemopressin | Human, Mouse, Pig, Cow | P-V-N-F-K-L-L-S-H |
| Hemopressin | Rat | P-V-N-F-K-F-L-S-H |
| VD-hemopressin (VD-Hpα) | Human, Mouse | V-D-P-V-N-F-K-L-L-S-H |
| RVD-hemopressin (RVD-Hpα / Pepcan-12) | Human, Mouse | R-V-D-P-V-N-F-K-L-L-S-H |
Evolutionary Conservation
The hemopressin peptide sequence is highly conserved across a wide range of vertebrate species, highlighting its potential physiological importance. The N-terminal 7 amino acids of hemopressin are entirely conserved in turtles, crocodiles, birds, marsupials, rodents, and mammals.[6] This remarkable conservation within the α-globin chain of hemoglobin suggests a conserved functional role throughout evolution. Sequence alignment of the α-chain of hemoglobin from various mammals demonstrates the conservation of the hemopressin sequence.[4]
Diagram of the evolutionary conservation of the hemopressin sequence within the hemoglobin α-chain across vertebrates.
Signaling Pathways
Hemopressin and its analogs exert their effects primarily through the cannabinoid receptors CB1 and CB2, but with distinct functional outcomes.
Hemopressin as a CB1 Inverse Agonist: Hemopressin binds to the CB1 receptor and acts as an inverse agonist, meaning it reduces the constitutive activity of the receptor.[3][6] This leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP) levels, opposing the action of canonical cannabinoid agonists.[7]
Signaling pathway of hemopressin as a CB1 receptor inverse agonist.
RVD-Hemopressin as an Allosteric Modulator and Agonist: In contrast to hemopressin, RVD-hemopressin (Pepcan-12) has been shown to act as a negative allosteric modulator of the CB1 receptor and a positive allosteric modulator of the CB2 receptor.[1][3] It can also exhibit agonist properties at the CB1 receptor, leading to downstream signaling events that can differ from those of classical cannabinoid agonists.[1]
Allosteric modulation of cannabinoid receptors by RVD-hemopressin.
Quantitative Data
The binding affinities and functional potencies of hemopressin and its analogs have been determined in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Binding Affinities (Ki) of Hemopressin Peptides for Cannabinoid Receptors
| Peptide | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| Hemopressin | CB1 | Competition Binding | [3H]SR141716A | ~1 | [7] |
| RVD-hemopressin | CB1 | Competition Binding | [3H]CP55,940 | 37.8 | [8] |
| VD-hemopressin | CB1 | Competition Binding | [3H]CP55,940 | 56.2 | [8] |
Table 2: Functional Potencies (EC50/IC50) of Hemopressin Peptides
| Peptide | Receptor | Assay Type | Effect | Potency (nM) | Reference |
| Hemopressin | CB1 | GTPγS Binding | Inverse Agonism | IC50 ≈ 10 | [7] |
| Hemopressin | CB1 | Adenylyl Cyclase | Inverse Agonism | EC50 = 0.35 | [9] |
| RVD-hemopressin | CB1 | Calcium Mobilization | Agonism | EC50 ≈ 100 | [10] |
| VD-hemopressin | CB1 | Calcium Mobilization | Agonism | EC50 ≈ 200 | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Hemopressin
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of hemopressin.
General workflow for solid-phase peptide synthesis of hemopressin.
Materials:
-
Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the hemopressin sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized hemopressin using mass spectrometry and analytical HPLC.
Radioligand Binding Assay for CB1 Receptor
This protocol describes a competitive binding assay to determine the affinity of hemopressin for the CB1 receptor using [³H]SR141716A (Rimonabant) as the radioligand.
Materials:
-
Membrane preparation from cells or tissues expressing CB1 receptors
-
[³H]SR141716A (radioligand)
-
Unlabeled hemopressin (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Filtration manifold
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (10-20 µg protein/well), and varying concentrations of unlabeled hemopressin.
-
Radioligand Addition: Add a fixed concentration of [³H]SR141716A (typically at or below its Kd value, e.g., 1-3 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through the pre-soaked filter plate using a filtration manifold.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand, e.g., 10 µM Rimonabant).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the hemopressin concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor upon ligand binding.
Materials:
-
Membrane preparation from cells or tissues expressing CB1 receptors
-
[³⁵S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
Hemopressin or its analogs
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Filtration manifold
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (10-20 µg protein/well), GDP (e.g., 10-30 µM), and the desired concentrations of the test peptide (hemopressin or analogs).
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Determine basal binding (in the absence of agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS, e.g., 10 µM).
-
Plot the stimulated binding (as a percentage over basal) against the logarithm of the peptide concentration to determine EC50 and Emax values. For inverse agonists, a decrease below basal will be observed, and an IC50 can be calculated.
-
Conclusion
Hemopressin and its related peptides represent a fascinating class of endogenous modulators of the cannabinoid system. Their high degree of evolutionary conservation and diverse pharmacological profiles, ranging from inverse agonism to allosteric modulation, underscore their potential as templates for the development of novel therapeutics targeting cannabinoid receptors. The detailed methodologies and compiled data within this guide provide a solid foundation for researchers to further explore the physiological roles and therapeutic potential of these intriguing peptides.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]
- 9. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
